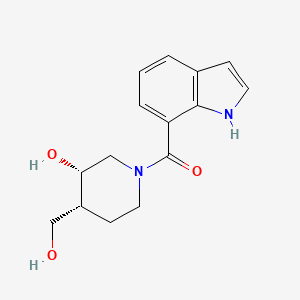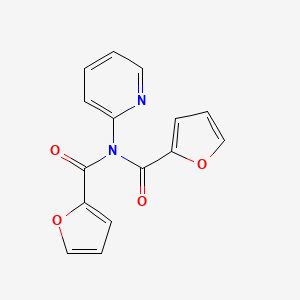![molecular formula C14H13FN2O3 B5380851 2-fluoro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5380851.png)
2-fluoro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FFA-1 antagonist and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
2-fluoro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide has been studied for its potential applications in various fields of scientific research. It is primarily studied as an FFA-1 antagonist and has been shown to have potential therapeutic applications in the treatment of type 2 diabetes, obesity, and metabolic disorders. This compound has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
2-fluoro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide acts as an FFA-1 antagonist, which means that it blocks the activation of FFA-1 receptors. FFA-1 receptors are primarily found in adipose tissue and play a crucial role in regulating glucose and lipid metabolism. By blocking the activation of these receptors, this compound can improve insulin sensitivity and reduce the accumulation of fat in adipose tissue.
Biochemical and Physiological Effects:
2-fluoro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide has been shown to have several biochemical and physiological effects. It has been shown to improve insulin sensitivity and reduce the accumulation of fat in adipose tissue. This compound has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-fluoro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide in lab experiments is its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and metabolic disorders. This compound has also been shown to inhibit the growth of cancer cells in vitro, which makes it a potential candidate for cancer research. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 2-fluoro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide. One of the potential directions is to study its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and metabolic disorders. Another potential direction is to study its potential applications in cancer research. Additionally, further research is needed to understand the mechanism of action of this compound and its biochemical and physiological effects in more detail.
Métodos De Síntesis
The synthesis of 2-fluoro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide involves the reaction between 2-aminobenzamide and 2-furylacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF). The resulting product is then purified by column chromatography to obtain the pure compound.
Propiedades
IUPAC Name |
2-fluoro-N-[2-(furan-2-ylmethylamino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c15-12-6-2-1-5-11(12)14(19)17-9-13(18)16-8-10-4-3-7-20-10/h1-7H,8-9H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGYTSPLHTXEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NCC2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxybenzyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5380771.png)
![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5380782.png)
![methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5380798.png)
![3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5380801.png)
![N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5380809.png)
![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
![2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5380827.png)

![2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5380834.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5380846.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5380871.png)
